molecular formula C8H9N3O B15245107 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol CAS No. 1956321-72-4

1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol

Cat. No.: B15245107
CAS No.: 1956321-72-4
M. Wt: 163.18 g/mol
InChI Key: CAHQAZSKLXBAHG-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with an ethanol group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol typically involves the condensation of 2-aminopyridines with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of multicomponent reactions, which allow for the efficient construction of the imidazo[1,2-b]pyridazine core .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that utilize readily available starting materials and reagents. These methods aim to maximize yield and minimize the number of synthetic steps, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the 3-position .

Scientific Research Applications

1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which can be further functionalized to enhance its biological activity and selectivity. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

1-imidazo[1,2-b]pyridazin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQAZSKLXBAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C2N1N=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246950
Record name Imidazo[1,2-b]pyridazine-3-methanol, α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956321-72-4
Record name Imidazo[1,2-b]pyridazine-3-methanol, α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956321-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-b]pyridazine-3-methanol, α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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